molecular formula C27H21ClF3N2O3PS B3042847 diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate CAS No. 680214-49-7

diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate

Cat. No.: B3042847
CAS No.: 680214-49-7
M. Wt: 577 g/mol
InChI Key: RERORRDQAKOOEG-UHFFFAOYSA-N
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Description

Diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, a chlorophenyl group, and a trifluoromethyl anilino group

Biochemical Analysis

Biochemical Properties

1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in stronger binding with GID1 compared to other similar compounds, thereby influencing plant growth regulation.

Cellular Effects

The effects of 1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it promotes hypocotyl elongation and germination by mimicking gibberellin activity . This compound’s impact on gene expression and cellular metabolism is crucial for its role as a potential plant growth regulator.

Molecular Mechanism

At the molecular level, 1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context. The compound’s binding to the GID1 receptor, for instance, inhibits the receptor’s interaction with other molecules, thereby modulating the gibberellin signaling pathway . This inhibition leads to changes in gene expression and subsequent physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, promoting consistent physiological responses in plant cells

Dosage Effects in Animal Models

The effects of 1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as promoting plant growth. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent . Detailed studies are required to determine the optimal dosage for various applications.

Metabolic Pathways

1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with the GID1 receptor influences the gibberellin signaling pathway, affecting various metabolic processes in plant cells . Understanding these pathways is essential for optimizing the compound’s use in biochemical research and agricultural applications.

Transport and Distribution

The transport and distribution of 1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s effectiveness in modulating cellular processes and achieving desired physiological outcomes.

Subcellular Localization

The subcellular localization of 1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a key factor in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include chlorophenyl derivatives, trifluoromethyl aniline, and phosphonate precursors. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives.

Scientific Research Applications

Diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl methylphosphonate: An intermediate in the synthesis of organophosphorus compounds.

    Trifluoromethyl aniline derivatives: Compounds with similar trifluoromethyl anilino groups.

    Chlorophenyl phosphonates: Compounds with similar chlorophenyl and phosphonate groups.

Uniqueness

Diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl anilino group enhances its stability and reactivity, while the chlorophenyl and phosphonate groups contribute to its versatility in various applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClF3N2O3PS/c28-24-17-8-7-16-23(24)25(33-26(38)32-20-11-9-10-19(18-20)27(29,30)31)37(34,35-21-12-3-1-4-13-21)36-22-14-5-2-6-15-22/h1-18,25H,(H2,32,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERORRDQAKOOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=CC=C2Cl)NC(=S)NC3=CC=CC(=C3)C(F)(F)F)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClF3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
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diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
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diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
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diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
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diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate

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